![molecular formula C13H8BrFO B13623185 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with an aldehyde functional group. The molecular formula of this compound is C13H8BrFO, and it has a molecular weight of 279.11 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Electrophilic Substitution: The presence of bromine and fluorine atoms makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Addition: The aldehyde functional group can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Nucleophilic Addition: Reagents like sodium borohydride (NaBH4) for reduction and Grignard reagents for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Electrophilic Substitution: Substituted biphenyl derivatives.
Nucleophilic Addition: Alcohols, amines, and other addition products.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, along with an aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H8BrFO |
|---|---|
Peso molecular |
279.10 g/mol |
Nombre IUPAC |
4-(5-bromo-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-11-5-6-13(15)12(7-11)10-3-1-9(8-16)2-4-10/h1-8H |
Clave InChI |
UTTJEEZXXGILCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



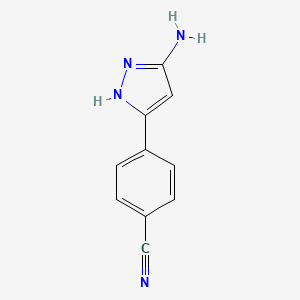
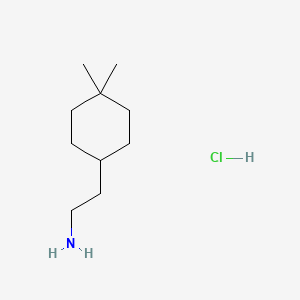
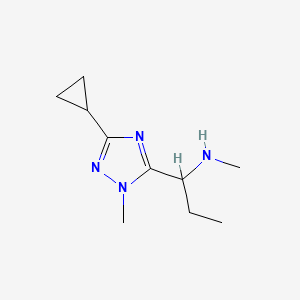
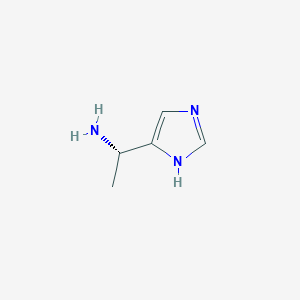
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
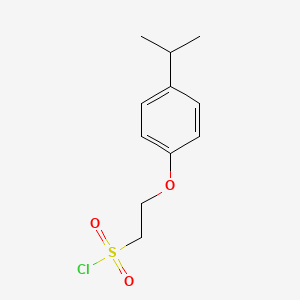
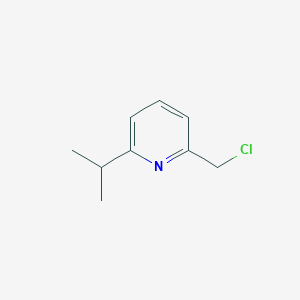


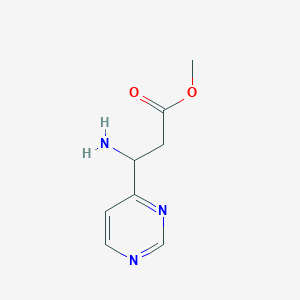
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

